
1-Benzyl-4-methylquinolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-methylquinolinium, also known as BMQ, is a quaternary ammonium compound that has gained significant attention in the scientific community due to its diverse range of applications. BMQ is a highly stable and soluble compound that can be synthesized using various methods.
作用机制
The mechanism of action of 1-Benzyl-4-methylquinolinium is not fully understood. However, it is believed that 1-Benzyl-4-methylquinolinium exerts its antimicrobial and anticancer effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
1-Benzyl-4-methylquinolinium has been shown to have a number of biochemical and physiological effects. 1-Benzyl-4-methylquinolinium has been shown to inhibit the growth of various bacteria, fungi, and viruses. 1-Benzyl-4-methylquinolinium has also been shown to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
1-Benzyl-4-methylquinolinium has a number of advantages and limitations for lab experiments. 1-Benzyl-4-methylquinolinium is highly stable and soluble, making it easy to handle and store. However, 1-Benzyl-4-methylquinolinium is also highly toxic and must be handled with care. In addition, 1-Benzyl-4-methylquinolinium is expensive and may not be readily available in all labs.
未来方向
There are a number of future directions for research on 1-Benzyl-4-methylquinolinium. One area of focus could be the development of new antimicrobial agents based on 1-Benzyl-4-methylquinolinium. Another area of focus could be the development of new cancer therapies based on 1-Benzyl-4-methylquinolinium. In addition, further research is needed to fully understand the mechanism of action of 1-Benzyl-4-methylquinolinium and its biochemical and physiological effects.
合成方法
1-Benzyl-4-methylquinolinium can be synthesized using various methods, including the Friedlander synthesis, Skraup synthesis, and Pictet-Spengler reaction. The Friedlander synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
科学研究应用
1-Benzyl-4-methylquinolinium has been extensively studied for its potential use in various scientific research applications. 1-Benzyl-4-methylquinolinium has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. 1-Benzyl-4-methylquinolinium has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
属性
产品名称 |
1-Benzyl-4-methylquinolinium |
|---|---|
分子式 |
C17H16N+ |
分子量 |
234.31 g/mol |
IUPAC 名称 |
1-benzyl-4-methylquinolin-1-ium |
InChI |
InChI=1S/C17H16N/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17/h2-12H,13H2,1H3/q+1 |
InChI 键 |
JMFPWQSTTDXWOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |
规范 SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)
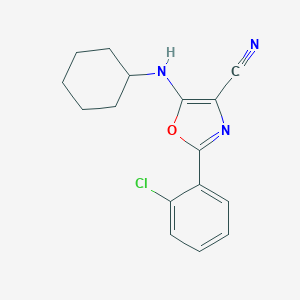
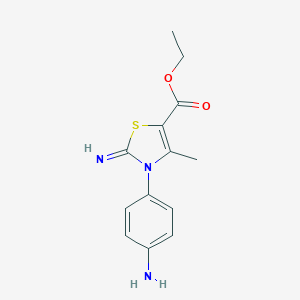
![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
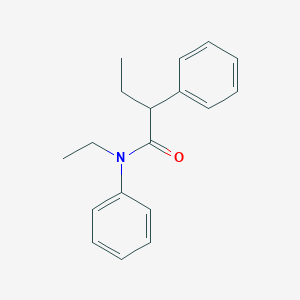
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
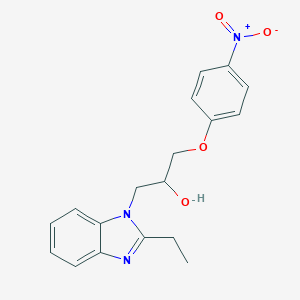
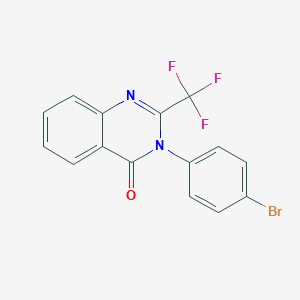
![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
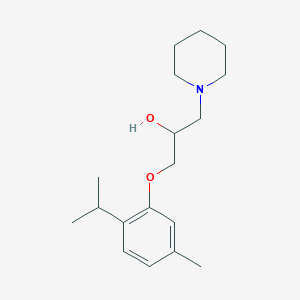
![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)